1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyrrolidine ring, a pyrimidine moiety, and a pyrazole group, contributing to its diverse chemical reactivity and possible therapeutic applications.
The compound is cataloged under the Chemical Abstracts Service number 2034475-62-0, indicating its recognition in chemical databases. It is primarily synthesized for research purposes and may have applications in drug development and other scientific fields.
This compound falls under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements. Specifically, it includes nitrogen-containing rings that are often associated with pharmacological activity.
The synthesis of 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves several key steps:
The synthetic process may require optimization to enhance yield and purity, employing techniques like chromatography for purification. Reaction conditions such as temperature, pressure, and solvent choice are critical for successful synthesis.
The molecular formula of 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is C16H20N4O2. Its molecular weight is approximately 300.36 g/mol. The structure includes:
The compound's structural representation can be depicted using SMILES notation: Cc1cc(C)nc(OC2CCN(C(=O)Cn3cccc3)C2)n1, indicating the arrangement of atoms and bonds within the molecule.
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo several types of chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent) must be carefully controlled to achieve desired outcomes while minimizing side reactions.
The mechanism of action for 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone likely involves interactions with specific molecular targets such as proteins or nucleic acids:
While specific physical properties like density and boiling point are not readily available, general characteristics can be inferred based on similar compounds:
The chemical properties include reactivity towards oxidation and reduction processes as well as potential substitution reactions due to the presence of multiple functional groups.
Further analysis may involve spectroscopic techniques (e.g., NMR, IR) to elucidate structural details and confirm purity.
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several potential applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: